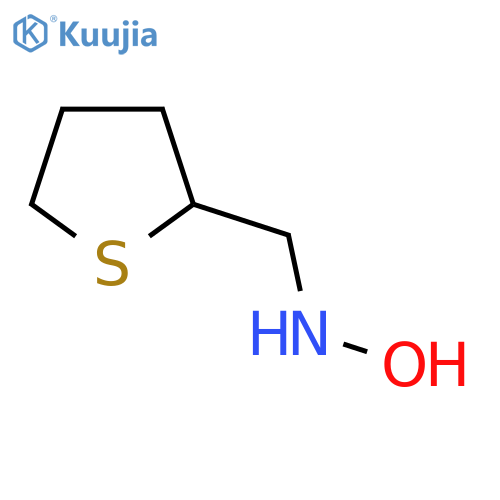

Cas no 1783699-02-4 (N-(thiolan-2-yl)methylhydroxylamine)

N-(thiolan-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(thiolan-2-yl)methylhydroxylamine

- EN300-1778649

- 1783699-02-4

- N-[(thiolan-2-yl)methyl]hydroxylamine

-

- インチ: 1S/C5H11NOS/c7-6-4-5-2-1-3-8-5/h5-7H,1-4H2

- InChIKey: NZYPDCYQZUEWGX-UHFFFAOYSA-N

- ほほえんだ: S1CCCC1CNO

計算された属性

- せいみつぶんしりょう: 133.05613515g/mol

- どういたいしつりょう: 133.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 69.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 57.6Ų

N-(thiolan-2-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778649-0.5g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-1.0g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1778649-5.0g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1778649-1g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 1g |

$1256.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-0.05g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-0.25g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-10g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-2.5g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1778649-10.0g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-1778649-5g |

N-[(thiolan-2-yl)methyl]hydroxylamine |

1783699-02-4 | 5g |

$3645.0 | 2023-09-20 |

N-(thiolan-2-yl)methylhydroxylamine 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

N-(thiolan-2-yl)methylhydroxylamineに関する追加情報

N-(thiolan-2-yl)methylhydroxylamine: A Promising Compound in Chemical and Biological Research

N-(thiolan-2-yl)methylhydroxylamine (CAS No. 1783699-02-4) is a novel compound that has garnered significant attention in the fields of chemical and biological research due to its unique structural properties and potential applications. This compound, characterized by its thiolane ring and hydroxylamine functional group, exhibits a range of biological activities that make it a valuable candidate for further investigation.

The thiolane ring, a six-membered cyclic sulfide, is known for its stability and resistance to oxidation, which can be advantageous in various chemical reactions. The hydroxylamine group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, including redox reactions and nucleophilic substitutions. The combination of these two functional groups in N-(thiolan-2-yl)methylhydroxylamine results in a compound with unique reactivity and potential biological activity.

Recent studies have explored the potential of N-(thiolan-2-yl)methylhydroxylamine in various biological contexts. One notable area of research is its role as a redox-active molecule. Hydroxylamines are known to be capable of undergoing reversible redox reactions, which can modulate the redox state of cells. This property makes N-(thiolan-2-yl)methylhydroxylamine an interesting candidate for studying cellular redox signaling pathways and their implications in disease states such as oxidative stress and inflammation.

In addition to its redox activity, N-(thiolan-2-yl)methylhydroxylamine has been investigated for its potential as a therapeutic agent. Preliminary studies have shown that this compound can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(thiolan-2-yl)methylhydroxylamine could be developed into a novel anti-inflammatory drug for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The structural stability of the thiolane ring also contributes to the overall stability of N-(thiolan-2-yl)methylhydroxylamine. This stability is crucial for maintaining the integrity of the compound during synthesis, storage, and administration. Furthermore, the thiolane ring can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake. These properties make N-(thiolan-2-yl)methylhydroxylamine an attractive candidate for drug development.

In the realm of chemical synthesis, N-(thiolan-2-yl)methylhydroxylamine has been used as a building block for constructing more complex molecules. Its reactivity with various electrophiles and nucleophiles allows for the synthesis of a wide range of derivatives with diverse functionalities. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.

The safety profile of N-(thiolan-2-yl)methylhydroxylamine is another important consideration. Initial toxicity studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, more comprehensive safety assessments are needed to fully understand its potential side effects and long-term effects.

In conclusion, N-(thiolan-2-yl)methylhydroxylamine (CAS No. 1783699-02-4) is a promising compound with unique structural features and potential applications in both chemical and biological research. Its redox activity, anti-inflammatory properties, structural stability, and synthetic versatility make it an exciting area of ongoing investigation. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, N-(thiolan-2-yl)methylhydroxylamine may prove to be a valuable addition to the arsenal of tools available to scientists and clinicians alike.

1783699-02-4 (N-(thiolan-2-yl)methylhydroxylamine) 関連製品

- 1825500-97-7(N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide)

- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)

- 1261783-06-5(2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde)

- 522-70-3(Antimycin A3)

- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)

- 2877649-90-4(2-methyl-3-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrazine)

- 13315-71-4(2,4-Dimethyl a-Carboline)

- 946932-84-9(1-Propyl-1H-indazole-6-carboxylic acid)

- 4055-72-5(5-Allyl-1-methoxy-2,3-dihydroxybenzene)